[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative, such as (S)-2-amino-propionic acid, is introduced through amide bond formation.
Addition of the Tert-Butyl Ester Group: The tert-butyl ester group is typically introduced via esterification reactions, where tert-butanol reacts with the carboxylic acid group in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
Medically, this compound has potential as a precursor for drug development. Its piperidine ring is a common motif in pharmaceuticals, and the amino acid derivative can enhance bioavailability and specificity.
Industry
Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The tert-butyl ester group in [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSUEKIFZAWHQ-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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